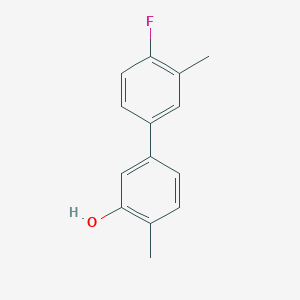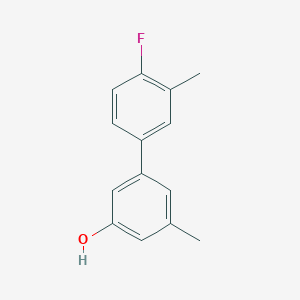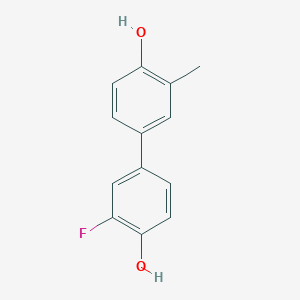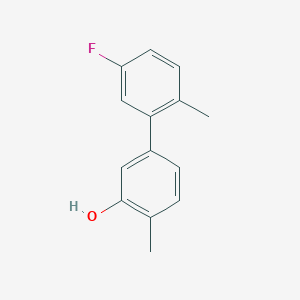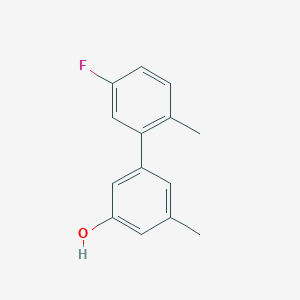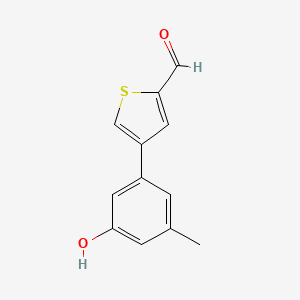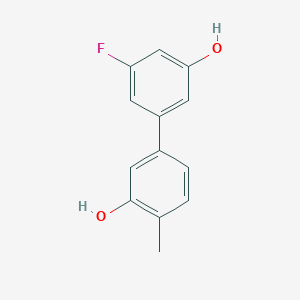
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% (5-FHP-2-MP) is an organic compound used in a variety of scientific applications, including synthesis, research, and laboratory experiments. 5-FHP-2-MP is a fluorescent compound, meaning it has the ability to absorb and emit light, making it a useful tool for researchers. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-FHP-2-MP.
Applications De Recherche Scientifique
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is widely used in scientific research due to its fluorescent properties. It is used as a fluorescent label in fluorescence microscopy, allowing researchers to study the structure and function of cells and tissues. It is also used in flow cytometry, a technique used to measure the physical and chemical characteristics of cells. Additionally, 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is used in DNA sequencing, allowing researchers to identify and analyze the sequence of DNA molecules.
Mécanisme D'action
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% works by absorbing and emitting light of a specific wavelength. When exposed to light, the compound absorbs energy, which causes electrons to move to a higher energy state. When the electrons return to their original energy state, they emit light of a specific wavelength. This process is known as fluorescence.
Biochemical and Physiological Effects
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% has been found to be non-toxic and non-mutagenic, making it safe for use in laboratory experiments. It has also been found to have no adverse effects on the biochemical and physiological processes of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is its ability to absorb and emit light, making it a useful tool for researchers. Additionally, it is non-toxic and non-mutagenic, making it safe for use in laboratory experiments. The main limitation of 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is its limited availability, as it is only available in a 95% purity.
Orientations Futures
There are several potential future directions for 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95%. One potential direction is to develop new methods for synthesizing the compound with higher purity levels. Additionally, research could be conducted to explore the potential applications of 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% in other areas, such as drug delivery, cancer therapy, and tissue engineering. Finally, research could be conducted to explore the potential for using 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% as a fluorescent marker in other areas, such as in vivo imaging.
Méthodes De Synthèse
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is synthesized through a two-step reaction. The first step involves the reaction of 3-fluoro-5-hydroxyphenylacetic acid and 2-methyl-1-phenyl-1-propanol in the presence of sulfuric acid and p-toluenesulfonic acid. This reaction produces 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% as the main product. The second step involves crystallization and recrystallization of the product from a mixture of water and ethyl acetate. The resulting product is a white crystalline powder with a purity of 95%.
Propriétés
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCHXJVITQOHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683758 |
Source


|
| Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-66-3 |
Source


|
| Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



